molecular formula C24H26N4 B1680719 Ropizine CAS No. 3601-19-2

Ropizine

Cat. No.: B1680719
CAS No.: 3601-19-2
M. Wt: 370.5 g/mol
InChI Key: UZDGLRYWBSKLQY-NCELDCMTSA-N
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Description

Ropizine is a benzhydryl piperazine compound known for its anticonvulsant properties. It was extensively studied for its potential in treating epilepsy and other seizure disorders. its development was halted due to the presence of toxic trace impurities in its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ropizine can be synthesized through a series of chemical reactions involving piperazine and benzhydryl chloride. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the removal of toxic impurities. The production is carried out in controlled environments to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Ropizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

Mechanism of Action

Ropizine exerts its effects by acting as an allosteric modifier that decreases the dissociation rate of certain neurotransmitters. It primarily targets the central nervous system, where it modulates the activity of neurotransmitter receptors. This modulation helps in preventing the spread of seizures and provides anticonvulsant effects .

Comparison with Similar Compounds

Ropizine is compared with other similar compounds such as flunarizine and cinnarizine. These compounds share similar anticonvulsant properties but differ in their chemical structures and specific activities:

This compound’s uniqueness lies in its specific chemical structure and its dual action of enhancing and inhibiting certain neurotransmitter activities, which is not commonly observed in other anticonvulsants .

Properties

IUPAC Name

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGLRYWBSKLQY-NCELDCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189567
Record name Ropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-19-2
Record name Ropizine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROPIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5128GW9D4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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